molecular formula C9H9BrN4 B1629388 (E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine CAS No. 1135237-52-3

(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine

Cat. No.: B1629388
CAS No.: 1135237-52-3
M. Wt: 253.10 g/mol
InChI Key: XZALZMCQURMBKD-ACAGNQJTSA-N
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Description

(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom and a hydrazone group in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydrazone group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and hydrazone groups.

    6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the hydrazone group.

    3-((2-Methylhydrazono)methyl)imidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom

Uniqueness

(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the hydrazone group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

CAS No.

1135237-52-3

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine

InChI

InChI=1S/C9H9BrN4/c1-11-13-5-8-4-12-9-3-2-7(10)6-14(8)9/h2-6,11H,1H3/b13-5-

InChI Key

XZALZMCQURMBKD-ACAGNQJTSA-N

SMILES

CNN=CC1=CN=C2N1C=C(C=C2)Br

Isomeric SMILES

CN/N=C\C1=CN=C2N1C=C(C=C2)Br

Canonical SMILES

CNN=CC1=CN=C2N1C=C(C=C2)Br

Origin of Product

United States

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